N,N-diethylpiperidine-4-carboxamide

Lipophilicity LogP Chromatographic retention

N,N-Diethylpiperidine-4-carboxamide (CAS 1903-67-9; molecular formula C₁₀H₂₀N₂O; molecular weight 184.28 g/mol) is a synthetic piperidine-4-carboxamide (P4C) derivative bearing an N,N-diethylcarbamoyl substituent at the 4-position. It belongs to a compound class that has been identified as a novel structural subclass of novel bacterial topoisomerase inhibitors (NBTIs) targeting mycobacterial DNA gyrase.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 1903-67-9
Cat. No. B170394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethylpiperidine-4-carboxamide
CAS1903-67-9
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1CCNCC1
InChIInChI=1S/C10H20N2O/c1-3-12(4-2)10(13)9-5-7-11-8-6-9/h9,11H,3-8H2,1-2H3
InChIKeyHLKAXMBNTHBWKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethylpiperidine-4-carboxamide (CAS 1903-67-9): Structural Identity, Physicochemical Profile & Procurement-Grade Characterization


N,N-Diethylpiperidine-4-carboxamide (CAS 1903-67-9; molecular formula C₁₀H₂₀N₂O; molecular weight 184.28 g/mol) is a synthetic piperidine-4-carboxamide (P4C) derivative bearing an N,N-diethylcarbamoyl substituent at the 4-position . It belongs to a compound class that has been identified as a novel structural subclass of novel bacterial topoisomerase inhibitors (NBTIs) targeting mycobacterial DNA gyrase [1]. The compound is formally catalogued as Lasmiditan Impurity 15 and is supplied as a characterized reference standard suitable for pharmaceutical impurity profiling, method validation, and ANDA/DMF submissions . Predicted physicochemical parameters include a density of 0.967 g/cm³, a boiling point of 301.2 °C at 760 mmHg, a topological polar surface area (PSA) of 32.34 Ų, and a calculated LogP of 1.18, distinguishing it from the less lipophilic N,N-dimethyl analog (LogP ~0.4–0.8) .

Why Generic Substitution of Piperidine-4-carboxamide Analogs Fails: The Structural Basis for N,N-Diethylpiperidine-4-carboxamide Selection


Piperidine-4-carboxamide derivatives constitute a pharmacologically versatile scaffold, yet within-class substitution without rigorous structural justification introduces procurement risk. The N,N-diethyl substitution on the carboxamide nitrogen of CAS 1903-67-9 imparts a distinct lipophilicity (LogP 1.18), hydrogen-bonding capacity, and steric profile relative to N,N-dimethyl (LogP ~0.4) or unsubstituted primary amide congeners . These differences directly affect chromatographic retention behavior (critical for impurity resolution), synthetic intermediate reactivity, and ligand-binding pharmacophore geometry in target-based screening campaigns [1]. In the context of the Lasmiditan impurity portfolio, N,N-diethylpiperidine-4-carboxamide is a specific process-related impurity that cannot be replaced by N,N-dimethylpiperidine-4-carboxamide (CAS 1903-68-0) or the 3-positional isomer N,N-diethylnipecotamide (CAS 3367-95-1), as their distinct molecular recognition in orthogonal HPLC methods, mass spectrometric fragmentation, and NMR chemical shifts mandates the authentic reference standard for regulatory-compliant analytical method validation .

Quantitative Evidence Guide: N,N-Diethylpiperidine-4-carboxamide Versus Closest Analogs — Parameters Driving Scientific Selection


Comparative Lipophilicity: N,N-Diethylpiperidine-4-carboxamide (LogP 1.18) vs. N,N-Dimethylpiperidine-4-carboxamide (LogP 0.40)

The predicted octanol–water partition coefficient (LogP) of N,N-diethylpiperidine-4-carboxamide is 1.18, representing a ~0.78 log unit increase in lipophilicity compared to the N,N-dimethyl analog (LogP 0.40) . This differential translates into measurably longer reversed-phase HPLC retention, which is exploited for baseline resolution of process-related impurities in Lasmiditan drug substance analysis where co-elution of the dimethyl analog would compromise specificity [1].

Lipophilicity LogP Chromatographic retention ADME prediction

Positional Isomer Selectivity: 4-Piperidinecarboxamide (CAS 1903-67-9) vs. 3-Piperidinecarboxamide (N,N-Diethylnipecotamide, CAS 3367-95-1)

N,N-Diethylpiperidine-4-carboxamide (CAS 1903-67-9) is the 4-substituted regioisomer of the piperidine ring, whereas N,N-diethylnipecotamide (CAS 3367-95-1) bears the identical N,N-diethylcarbamoyl group at the 3-position . Despite sharing the molecular formula C₁₀H₂₀N₂O and identical molecular weight (184.28 g/mol), the two are chromatographically separable under optimized HPLC conditions used in pharmaceutical impurity profiling, and their distinct piperidine ring substitution patterns produce different MS/MS fragmentation signatures — the 4-carboxamide generates a characteristic fragment ion from cleavage at the exocyclic C–C bond that is absent or shifted in the 3-substituted isomer .

Positional isomerism Regiochemistry HPLC resolution Mass spectrometry

Pharmaceutical Impurity Standard: Lasmiditan Impurity 15 (CAS 1903-67-9) — Regulatory-Grade Characterization vs. Generic Building Block Supply

CAS 1903-67-9 is specifically designated as Lasmiditan Impurity 15 in pharmaceutical impurity catalogs and is supplied with full characterization documentation including HPLC purity ≥98%, ¹H NMR, ¹³C NMR, HRMS, and COA suitable for ANDA/DMF submissions . This level of regulatory-grade characterization differentiates it from generic '95% purity building block' supply (typical of the N,N-dimethyl analog CAS 1903-68-0 from standard chemical vendors), where residual solvents, water content, and structurally related impurities may not be profiled to pharmacopoeial standards . The stability-indicating HPLC method developed for Lasmiditan requires this specific impurity standard at defined retention time windows; substitution with an uncharacterized building block would fail system suitability criteria [1].

Impurity reference standard Lasmiditan ANDA Method validation Quality control

DNA Gyrase Inhibitory Class Membership: Piperidine-4-carboxamide Scaffold Activity Against Mycobacterium abscessus

Piperidine-4-carboxamides (P4Cs), the structural class to which N,N-diethylpiperidine-4-carboxamide belongs, have been established as a novel subclass of NBTI DNA gyrase inhibitors with bactericidal activity against the intrinsically multidrug-resistant Mycobacterium abscessus complex [1]. The parent compound MMV688844 demonstrated a DNA gyrase IC₅₀ of 2 µM and a M. abscessus MIC₅₀ of 12 µM in whole-cell assays [2]. P4Cs retain activity across all three subspecies of the M. abscessus complex and show limited cross-resistance to moxifloxacin and no cross-resistance to the clinical candidate SPR719, distinguishing this scaffold from fluoroquinolone-based gyrase inhibitors [1]. Importantly, the N,N-dialkyl substitution on the carboxamide moiety directly modulates the pharmacophore geometry; the diethyl variant provides a distinct steric and lipophilic footprint compared to the dimethyl or unsubstituted amide that can be exploited in structure-activity relationship (SAR) campaigns [3].

DNA gyrase NBTI Mycobacterium abscessus Antimicrobial P4C

Synthetic Versatility as a Building Block: N,N-Diethylpiperidine-4-carboxamide vs. N-Protected Piperidine Intermediates

N,N-Diethylpiperidine-4-carboxamide features a free secondary amine on the piperidine ring, enabling direct N-functionalization (alkylation, acylation, sulfonylation, reductive amination) without a deprotection step, in contrast to N-Boc or N-Cbz protected piperidine-4-carboxamide intermediates that require additional synthetic manipulation . This scaffold has been specifically employed as the 4-(diethylcarbamoyl)piperidine fragment in the synthesis of CCR5 antagonist lead series (Finke et al., 2001), where the N,N-diethyl substitution contributed to pharmacokinetic optimization and target binding affinity [1]. The compound is also documented as a key intermediate in Theravance patents (US2005/203133 A1) for biaryl piperidine-based therapeutics . By contrast, the unsubstituted piperidine-4-carboxamide (isonipecotamide, CAS 39546-32-2) carries a primary amide that confers higher polarity (water solubility) and distinct hydrogen-bond donor capacity, making it a less suitable direct replacement when the dialkylamide pharmacophore is required for target engagement .

Building block Piperidine functionalization Medicinal chemistry CCR5 antagonists

Best-Fit Application Scenarios for N,N-Diethylpiperidine-4-carboxamide (CAS 1903-67-9) Based on Evidenced Differentiation


Pharmaceutical Impurity Reference Standard for Lasmiditan ANDA/DMF Submissions

CAS 1903-67-9 is a regulatory-grade Lasmiditan impurity reference standard, supplied at ≥98% purity with full COA documentation (HPLC, HNMR, CNMR, HRMS, IR, UV, TGA) . Analytical development and QC laboratories performing stability-indicating HPLC method validation for Lasmiditan drug substance or drug product require this specific impurity at its established relative retention time; substitution with uncharacterized building blocks (e.g., N,N-dimethyl analog) would fail system suitability and specificity requirements mandated by ICH Q3A/Q3B guidelines . The compound's predicted LogP of 1.18 supports chromatographic resolution from more polar process-related impurities, while its authenticated CAS registry ensures unambiguous identity for regulatory filings .

Medicinal Chemistry Hit-to-Lead Optimization of NBTI DNA Gyrase Inhibitors Against Nontuberculous Mycobacteria

The P4C scaffold, substantiated by Negatu et al. (2021) as a novel NBTI DNA gyrase inhibitor class with bactericidal activity against M. abscessus (IC₅₀ = 2 µM; MIC₅₀ = 12 µM for parent MMV688844), provides a validated starting point for SAR campaigns . N,N-Diethylpiperidine-4-carboxamide offers the free piperidine NH for rapid analog synthesis (N-alkylation, N-acylation) while retaining the N,N-diethylcarbamoyl pharmacophore that distinguishes the P4C binding mode from gepotidacin . Given the limited cross-resistance of P4Cs to moxifloxacin and zero cross-resistance to SPR719, this compound class addresses an urgent clinical need for M. abscessus therapeutics where current treatment cure rates remain below 50% .

CCR5 Antagonist Fragment-Based Discovery Leveraging the 4-(Diethylcarbamoyl)piperidine Motif

The N,N-diethylcarbamoyl-substituted piperidine fragment has been established as a productive building block in CCR5 antagonist medicinal chemistry, as reported by Finke et al. (2001) in their SAR studies of HIV-1 entry inhibitors . Procurement of CAS 1903-67-9 provides the exact dialkylamide moiety employed in these lead series, bypassing the need for de novo amide bond formation from piperidine-4-carboxylic acid and diethylamine. The compound's balance of PSA (32.34 Ų) and LogP (1.18) aligns with the physicochemical property space (MW 184.28; rotatable bonds 2; H-bond acceptors 1) preferred for fragment-based screening libraries .

Synthetic Intermediate for Piperidine-4-carboxamide-Focused Compound Libraries

As a commercially available building block with a free piperidine NH (AChemBlock Cat. AD285276; purity 95%), CAS 1903-67-9 enables one-step diversification via amide coupling, sulfonamide formation, or reductive amination without requiring a Boc-deprotection sequence . This is operationally advantageous compared to its N-Boc-protected counterpart (CAS 896085-36-2), which adds a TFA- or HCl-mediated deprotection step and the associated purification burden. The documented use of this scaffold in Theravance patents (US2005/203133 A1) further validates its utility as a privileged intermediate for biaryl piperidine-based therapeutic programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-diethylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.